Physicochemical Profile vs. Morpholine Building Blocks
The target compound exhibits a predicted density of 1.077 g/cm³ and a boiling point of 485.6 °C (760 mmHg), with 1 hydrogen bond donor and 3 hydrogen bond acceptors . In contrast, N-(4-morpholinyl)butanamide (C₈H₁₆N₂O₂, MW 172.23) has a lower molecular weight and fewer hydrogen bond acceptors, while 2-(4-morpholinyl)ethyl butanamide has a shorter linker. These differences translate to distinct chromatographic retention, solubility, and potential membrane permeability.
| Evidence Dimension | Predicted physicochemical properties (density, boiling point, H-bond donors/acceptors) |
|---|---|
| Target Compound Data | Density: 1.077 g/cm³, Boiling Point: 485.6 °C, HBD: 1, HBA: 3, MW: 242.32 |
| Comparator Or Baseline | N-(4-Morpholinyl)butanamide (MW 172.23, fewer HBA); 2-(4-morpholinyl)ethyl butanamide (shorter linker) |
| Quantified Difference | MW difference: +70.09 Da vs. N-(4-morpholinyl)butanamide; linker length: 4-carbon vs. 2-carbon |
| Conditions | In silico predictions (ACD/Labs or similar); no experimental validation identified |
Why This Matters
These predicted properties directly affect chromatographic purification, formulation, and storage, making the compound distinguishable from simpler morpholine analogs in procurement specifications.
